molecular formula C12H13NO3 B3022936 methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate CAS No. 187607-77-8

methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate

Cat. No.: B3022936
CAS No.: 187607-77-8
M. Wt: 219.24 g/mol
InChI Key: DYMPANGXLZFRJS-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at the 4-position, a methyl group at the 7-position, and a methyl ester at the 2-position of the indole ring. Indole derivatives are renowned for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The substitution pattern on the indole core significantly influences electronic properties, solubility, and intermolecular interactions, which are critical for both chemical reactivity and pharmacological applications. This compound has been utilized as a synthetic intermediate, particularly in the preparation of hydroxylated derivatives via demethylation reactions (e.g., using BBr₃) .

Properties

IUPAC Name

methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-5-10(15-2)8-6-9(12(14)16-3)13-11(7)8/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMPANGXLZFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405834
Record name methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187607-77-8
Record name methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-7-methylindole with methyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate with structurally related indole derivatives highlights key differences in substituent effects:

Compound Name Substituents (Position) Key Structural Features Electronic Effects
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate Benzyloxy (4), Methoxy (7), Methyl (1) Bulky benzyloxy group; planar indole core Electron-donating groups enhance π-density; benzyloxy increases lipophilicity
Methyl 4-methoxy-1,2-dimethyl-6H-furo[3,2-e]indole-7-carboxylate Methoxy (4), Dimethyl (1,2), Fused furo ring Fused furoindole system; rigid structure Fused ring reduces flexibility; electron-rich due to oxygen atom
4-Fluoro-7-methyl-1H-indole-2-carboxylic acid Fluoro (4), Methyl (7), Carboxylic acid (2) Electronegative fluorine; free -COOH group Fluorine withdraws electron density; carboxylic acid enhances hydrogen bonding
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate Nitro (7), Methyl (4), Ester (2) Strong electron-withdrawing nitro group Nitro group reduces electron density; increases reactivity in electrophilic substitutions

Key Observations:

  • Substituent Positioning : The 4-methoxy and 7-methyl groups in the target compound create a balanced electronic profile, with moderate electron donation from methoxy and steric hindrance from methyl. This contrasts with nitro (electron-withdrawing) or fluorine (electronegative) substituents in analogues .
  • Functional Group Impact : The methyl ester at position 2 enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 4-fluoro-7-methyl-1H-indole-2-carboxylic acid), which may form stronger intermolecular hydrogen bonds .

Physicochemical Properties

  • Crystallinity and Intermolecular Interactions : Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits weak C–H···π interactions in its crystal lattice, stabilizing its structure . In contrast, the target compound’s smaller substituents (methoxy and methyl) may favor tighter packing and higher melting points.
  • Solubility : The benzyloxy group in the analogue increases lipophilicity, reducing aqueous solubility compared to the methoxy-containing target compound .

Biological Activity

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cellular processes, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are significant in medicinal chemistry due to their broad-spectrum biological activities. These compounds have been investigated for their potential antiviral, anticancer, and antimicrobial properties . The presence of methoxy groups in their structure often enhances their reactivity and biological efficacy .

Target Interactions : this compound interacts with various biological targets, including enzymes and receptors. These interactions can lead to significant changes in cellular signaling pathways .

Biochemical Pathways : The compound influences several biochemical pathways, particularly those involved in cell proliferation and apoptosis. It has been shown to inhibit specific enzymes that are crucial for cancer cell growth, suggesting its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its ability to suppress the growth of rapidly dividing cells while having less impact on non-tumor cells . The compound's efficacy is attributed to its ability to modulate gene expression and activate apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Indole derivatives are known to exhibit inhibitory effects against pathogenic bacteria and fungi. This compound has shown promising results against strains such as Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections .

Case Study 1: Anticancer Efficacy

In a study examining the antiproliferative effects of various indole derivatives, this compound was found to significantly reduce the viability of cancer cells at low concentrations. The minimum inhibitory concentration (MIC) observed was notably lower than that of many conventional chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The compound exhibited a MIC comparable to established antibiotics, suggesting its utility in treating resistant bacterial infections.

Research Findings Summary Table

Activity Effect Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against S. aureus and C. albicans
AntiviralPotential inhibition of viral replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate

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